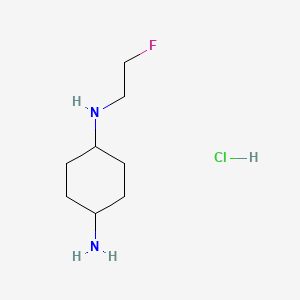
cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33548957 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Chemical Reactions Analysis
MFCD33548957 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MFCD33548957 into reduced forms, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation.
Scientific Research Applications
MFCD33548957 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: In biological research, MFCD33548957 is employed to study cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications, including drug development and disease treatment.
Industry: Industrial applications include its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD33548957 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biochemical pathways. This can lead to various biological outcomes, depending on the context of its use.
Comparison with Similar Compounds
MFCD33548957 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include those in the same chemical family or with analogous properties.
Properties
Molecular Formula |
C8H18ClFN2 |
|---|---|
Molecular Weight |
196.69 g/mol |
IUPAC Name |
4-N-(2-fluoroethyl)cyclohexane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C8H17FN2.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h7-8,11H,1-6,10H2;1H |
InChI Key |
RDISZXKAEJHYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NCCF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















